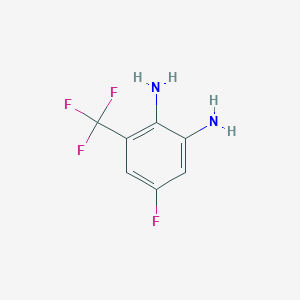

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Vue d'ensemble

Description

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H6F4N2 and a molecular weight of 194.13 g/mol . It is a derivative of benzene, featuring both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is known for its stability at room temperature but should be handled with care to avoid contact with strong oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems to control reaction conditions precisely. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: Reduction reactions can convert certain functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce various amine derivatives .

Applications De Recherche Scientifique

Basic Information

- Molecular Formula : C7H6F4N2

- Molecular Weight : 194.13 g/mol

Synthetic Routes

The synthesis of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine typically involves several steps:

- Nucleophilic Aromatic Substitution : This step often yields high purity products.

- Catalytic Hydrogenation : Converts nitro intermediates to amines with high efficiency.

Reaction Conditions

Controlled temperatures and specific reagents are essential for optimal yields. Common reagents include:

- Oxidizing Agents : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents : Lithium aluminum hydride (LiAlH4), hydrogen gas (H2).

Chemistry

This compound serves as a building block in the synthesis of more complex fluorinated organic molecules. Its unique trifluoromethyl and fluorine groups enhance chemical reactivity and stability, making it valuable for developing new materials.

Biology

In biological research, this compound is utilized to study:

- Enzyme Interactions : Its structure allows for the investigation of enzyme binding affinities.

- Protein Modifications : The compound's reactivity can facilitate the modification of proteins for various studies.

Medicine

Research into pharmaceutical applications includes:

- Drug Development : As a precursor in synthesizing potential therapeutic agents, particularly in oncology and infectious diseases.

- Targeted Drug Design : Its unique properties may enhance the specificity of drugs towards certain biological targets.

Specialty Chemicals

This compound is used in producing specialty chemicals such as:

- Agrochemicals : Enhancing the efficacy of pesticides and herbicides.

- Polymers : Contributing to the development of high-performance materials.

Case Studies

| Application Area | Description | Example |

|---|---|---|

| Medicinal Chemistry | Development of anti-cancer agents | Research on fluorinated derivatives for enhanced bioactivity |

| Enzyme Studies | Investigating enzyme kinetics | Use in assays to determine binding affinities |

| Material Science | Creation of durable polymers | Incorporation into polymer matrices for improved thermal stability |

Mécanisme D'action

The mechanism by which 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. The fluorine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired effects in biological systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Diamino-5-fluorobenzotrifluoride

- 1,2-Diamino-5-fluoro-3-(trifluoromethyl)benzene

- 5-Trifluoromethyl-1,3-phenylenediamine

Uniqueness

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity .

Activité Biologique

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula: C7H6F4N2

- Molecular Weight: 192.13 g/mol

- CAS Number: 142812-00-1

The compound features both a fluorine atom and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

Research indicates that this compound may interact with various enzymes and receptors, modulating their activities. For instance, studies have suggested that fluorinated compounds can act as inhibitors for certain enzymes involved in metabolic pathways, including monoamine oxidase (MAO) .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays revealed that the compound shows activity against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. A study investigating its effects on human cancer cell lines reported:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 18.0 |

The results indicate that this compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage .

Study on Antimicrobial Efficacy

A recent publication explored the efficacy of this compound against multi-drug resistant strains of bacteria. The study utilized disc diffusion methods and confirmed the compound's ability to inhibit growth effectively.

Key Findings:

- Enhanced activity was observed when combined with traditional antibiotics.

- The compound demonstrated low cytotoxicity in human cell lines, indicating a favorable safety profile.

Study on Anticancer Properties

Another study focused on the anticancer potential of this compound. Researchers treated various cancer cell lines with different concentrations of this compound and assessed cell viability through MTT assays.

Results:

- Significant dose-dependent inhibition of cell growth was noted.

- Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Propriétés

IUPAC Name |

5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKWCAURJPXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379041 | |

| Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179062-02-3 | |

| Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.